molecular formula C9H20N4O B6255927 3-(4-ethylpiperazin-1-yl)-N'-hydroxypropanimidamide CAS No. 1017021-20-3

3-(4-ethylpiperazin-1-yl)-N'-hydroxypropanimidamide

Cat. No.: B6255927
CAS No.: 1017021-20-3
M. Wt: 200.3
InChI Key:
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Description

3-(4-ethylpiperazin-1-yl)-N’-hydroxypropanimidamide is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylpiperazin-1-yl)-N’-hydroxypropanimidamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to the formation of protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound.

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale synthesis using similar cyclization reactions. The use of parallel solid-phase synthesis and photocatalytic synthesis has also been reported for the efficient production of these compounds .

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylpiperazin-1-yl)-N’-hydroxypropanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

3-(4-ethylpiperazin-1-yl)-N’-hydroxypropanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-ethylpiperazin-1-yl)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-ethylpiperazin-1-yl)-N’-hydroxypropanimidamide is unique due to its specific structure and the presence of both piperazine and hydroxypropanimidamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Properties

CAS No.

1017021-20-3

Molecular Formula

C9H20N4O

Molecular Weight

200.3

Purity

95

Origin of Product

United States

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